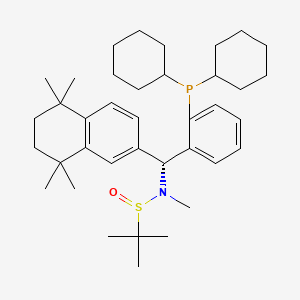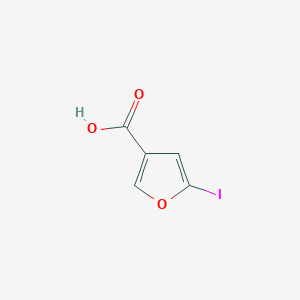![molecular formula C14H15N5 B15329664 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a piperazine ring, a pyrazole ring, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group such as a halide.
Attachment of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction, where a cyano group is added to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a ligand for dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders.
Biological Studies: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile involves its binding to specific receptors in the central nervous system. The piperazine and pyrazole rings allow for high-affinity binding to dopamine receptors, particularly the D3 receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides: These compounds also target dopamine receptors but have different structural features.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another class of compounds with similar receptor binding properties.
Uniqueness
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is unique due to its specific combination of the piperazine, pyrazole, and benzonitrile groups, which confer high selectivity and affinity for the D3 receptor. This makes it a valuable tool in the study of neurological disorders and the development of therapeutic agents.
Propriétés
Formule moléculaire |
C14H15N5 |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
4-(3-piperazin-1-yl-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H15N5/c15-10-11-1-3-12(4-2-11)13-9-14(18-17-13)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,18) |
Clé InChI |
ZJGWGTLVERFCOW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)



![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)


![2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)


![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)

